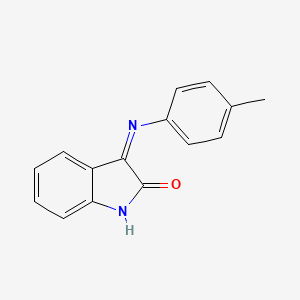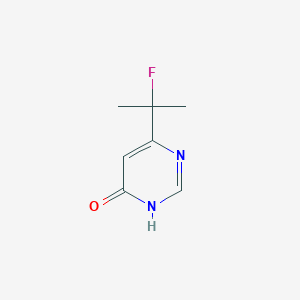
6-(1-Fluor-1-methyl-ethyl)-3H-pyrimidin-4-on
Übersicht
Beschreibung
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (FMEP) is an organic compound that is a member of the pyrimidine family. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound. FMEP has been studied extensively for its various uses in scientific research, such as its biochemical and physiological effects, its synthesis method, and its application in lab experiments.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von „6-(1-Fluor-1-methyl-ethyl)-3H-pyrimidin-4-on“
Die Verbindung „this compound“ hat mehrere potenzielle Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse der einzigartigen Anwendungen in verschiedenen Bereichen:
Onkologie: Verbesserung der Chemotherapie-Wirksamkeit: Im Bereich der Onkologie kann diese Verbindung zur Verbesserung des therapeutischen Nutzens von Chemotherapeutika eingesetzt werden. Sie kann Teil kombinatorischer Methoden sein, um die Wirksamkeit von Medikamenten wie Bisantren zu verbessern, die zur Behandlung von bösartigen Tumoren eingesetzt werden . Durch die Funktion als Analogon oder Derivat könnte es potenziell Nebenwirkungen reduzieren und die Wirksamkeit von Krebsbehandlungen erhöhen.
Wirkmechanismus
Target of Action
The primary target of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .
Mode of Action
The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby influencing the action of these hormones .
Biochemical Pathways
The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can potentially ameliorate disorders associated with excessive glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .
Result of Action
The inhibition of 11βHSD1 by 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can lead to a decrease in the conversion of active glucocorticoids to their inert forms . This could potentially result in a reduction of glucocorticoid action, which may be beneficial in the treatment of disorders such as diabetes, obesity, and age-related cognitive dysfunction .
Biochemische Analyse
Biochemical Properties
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-isopropylmalate dehydrogenase, which is involved in the biosynthetic pathway of the essential amino acid leucine . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one has been shown to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to interfere with the trafficking of cellulose synthase complexes in plant cells, leading to altered cellulose deposition and anisotropic growth . In mammalian cells, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can modulate gene expression by binding to specific transcription factors, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of 3-isopropylmalate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one can activate or inhibit other enzymes and proteins, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one may lead to toxicity, affecting overall cellular and organismal health.
Metabolic Pathways
6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been shown to participate in the biosynthetic pathway of leucine by inhibiting 3-isopropylmalate dehydrogenase . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within cells and tissues are crucial for its activity and function. This compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within cells can influence its efficacy and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to accumulate in the cell cortex and interact with cellulose synthase complexes in plant cells . The localization of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one within specific subcellular regions can influence its interactions with biomolecules and overall cellular effects.
Eigenschaften
IUPAC Name |
4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZBYKWRWBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=O)NC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)
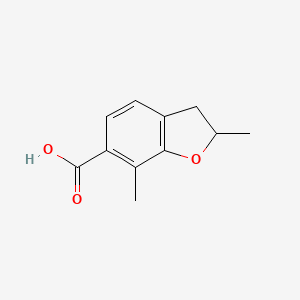

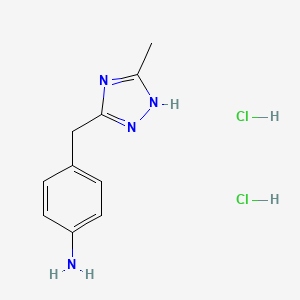
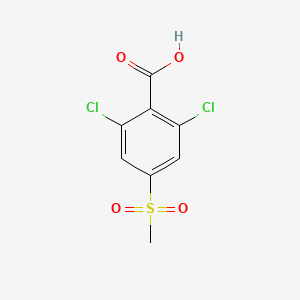


![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)


![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

